MYLS22 is a small molecule identified through high-throughput screening for its ability to inhibit the GTPase activity of OPA1 []. OPA1 (Optic Atrophy 1) is a dynamin-related GTPase protein primarily localized to the inner mitochondrial membrane. It plays a critical role in regulating mitochondrial dynamics, specifically mitochondrial fusion, and cristae remodeling [, ]. Dysregulation of OPA1 and mitochondrial dynamics has been implicated in various diseases, including cancer [, , , , ]. MYLS22 is considered a first-in-kind inhibitor specific to OPA1, showing no inhibitory activity against the closely related GTPase, Dynamin 1 []. This specificity makes it a valuable tool for investigating the role of OPA1 in various cellular processes and exploring its potential as an anti-cancer therapeutic target.
MYLS22 acts by binding directly to OPA1, specifically targeting its GTPase activity []. This binding leads to the disassembly of OPA1 oligomers, disrupting the mitochondrial fusion process [, ]. The inhibition of OPA1-mediated mitochondrial fusion subsequently influences various downstream processes:* Increased cytochrome c release: Disruption of mitochondrial dynamics by MYLS22 enhances the release of cytochrome c from mitochondria in response to apoptotic stimuli, such as BID (BH3 interacting-domain death agonist) or hydrogen peroxide [].* Mitochondrial fragmentation: MYLS22 treatment results in the fragmentation of the mitochondrial network in cells, a hallmark of impaired mitochondrial fusion [].* Inhibition of cancer cell migration: MYLS22 phenocopies the effects of OPA1 silencing in breast cancer cells, leading to reduced cell migration [].* Modulation of mitochondrial respiration: While MYLS22 can diminish the maximum respiration rate of mitochondria for complex I, it does not appear to prevent alterations in mitochondrial respiration, membrane potential, swelling, or calcium retention capacity induced by Ca2+ [, ].
MYLS22 has emerged as a valuable tool in various scientific research applications, primarily due to its unique ability to specifically inhibit OPA1:* Investigating OPA1's role in mitochondrial dynamics: MYLS22 enables researchers to dissect the specific contribution of OPA1 to mitochondrial fusion and fission processes, differentiating its role from other dynamin-related proteins [, , ].* Studying the relationship between mitochondrial dynamics and apoptosis: By modulating OPA1 activity, MYLS22 helps elucidate how mitochondrial fusion and fission influence cellular responses to apoptotic stimuli, such as cytochrome c release [].* Exploring OPA1 as a potential anti-cancer target: The ability of MYLS22 to inhibit cancer cell migration and sensitize cells to apoptotic stimuli makes it a promising starting point for developing novel anti-cancer therapies targeting OPA1 [, ].* Investigating the role of TRPV4 channels and OPA1 in endothelial cell function: Research indicates that MYLS22 can normalize abnormal proliferation, migration, and angiogenesis caused by TRPV4 knockout in endothelial cells, suggesting a potential link between TRPV4, OPA1, and these cellular processes [].
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4